N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide
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Overview
Description
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a dimethylphenylacetamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide typically involves the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways
Mechanism of Action
The mechanism of action of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- 2-Diethylaminoethyl 4-nitrobenzoate
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide hydrochloride
Uniqueness
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its diethylaminoethyl group and dimethylphenylacetamide core make it particularly versatile in various chemical reactions and applications .
This compound’s distinctiveness lies in its ability to participate in a wide range of chemical reactions and its potential applications in diverse scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and development.
Biological Activity
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide, also known by its CAS number 1379065-77-6, is a compound that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a diethylamino group and a 2,5-dimethylphenyl moiety attached to an acetamide functional group, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Antithrombotic Effects : Preliminary studies suggest that this compound may inhibit thromboxane A2 synthase, which plays a crucial role in platelet aggregation. This action could position the compound as a candidate for antithrombotic therapy .
- Urease Inhibition : Compounds similar to this compound have shown potential in inhibiting urease activity, which is significant in the treatment of certain urinary tract infections and kidney stones .
Case Studies and Research Findings
Several studies have investigated the biological activity of acetamide derivatives, including this compound:
- Study on Antimicrobial Activity : A comparative study assessed the zone of inhibition of various compounds against S. aureus and Candida albicans. The results indicated that this compound exhibited comparable or superior inhibitory effects relative to standard antibiotics .
- Pharmacokinetics : In vivo pharmacokinetic studies demonstrated rapid absorption and metabolism of related acetamides in animal models, suggesting favorable bioavailability profiles for therapeutic applications .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing the biological activity of acetamides. For instance, the presence of diethylamino groups has been correlated with increased antimicrobial potency .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 14 | 64 |
Bacillus subtilis | 16 | 32 |
Escherichia coli | 8 | 1024 |
Pseudomonas aeruginosa | 8 | 1024 |
Candida albicans | 15 | 64 |
Properties
CAS No. |
828911-66-6 |
---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[4-[2-(diethylamino)ethyl]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-15-10-13(4)16(11-12(15)3)17-14(5)19/h10-11H,6-9H2,1-5H3,(H,17,19) |
InChI Key |
LDPDEHMUCDFKEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=C(C=C(C(=C1)C)NC(=O)C)C |
Origin of Product |
United States |
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